N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide

Catalog No.
S888234
CAS No.
1199215-76-3
M.F
C11H11ClN4OS
M. Wt
282.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlor...

CAS Number

1199215-76-3

Product Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide

Molecular Formula

C11H11ClN4OS

Molecular Weight

282.75 g/mol

InChI

InChI=1S/C11H11ClN4OS/c12-8-3-1-2-7(6-8)10(17)14-5-4-9-15-16-11(13)18-9/h1-3,6H,4-5H2,(H2,13,16)(H,14,17)

InChI Key

ORQDVHAEQPPZQN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=NN=C(S2)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=NN=C(S2)N

Urease Inhibition in Biochemistry

Anticancer Activity in Pharmacology

Antimicrobial Properties in Medicinal Chemistry

Inhibitory Effects on Enzymes in Molecular Biology

Synthesis of Bioactive Compounds in Organic Chemistry

Analytical Chemistry Applications

Scientific Field: Analytical Chemistry

Application Summary: In analytical chemistry, the compound’s derivatives have been used to develop novel analytical methods for the detection and quantification of biological activities.

Methods of Application: Derivatives were synthesized and fully characterized using analytical techniques such as NMR, IR, MS, and elemental analysis.

Results and Outcomes: The characterization of these derivatives facilitated the development of analytical methods to assess their biological activities, leading to the identification of compounds with significant antimicrobial activity .

Development of Antituberculosis Agents

Scientific Field: Infectious Diseases

Application Summary: The compound’s derivatives have been investigated for their potential as antituberculosis agents. Tuberculosis (TB) remains a major global health challenge, and the development of new drugs is critical.

Methods of Application: Derivatives were synthesized and tested against Mycobacterium tuberculosis. The focus was on evaluating the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Results and Outcomes: Some derivatives showed promising results, with MIC values indicating potent antituberculosis activity. These findings suggest potential for further development into TB therapeutics .

Exploration of Antiviral Activities

Scientific Field: Virology

Application Summary: Research has been conducted to explore the antiviral activities of the compound’s derivatives, particularly against viruses that pose significant threats to human health.

Methods of Application: The derivatives were assessed for their ability to inhibit viral replication in cell culture assays. The focus was on viruses such as influenza and HIV.

Results and Outcomes: The studies indicated that certain derivatives could effectively inhibit viral replication, with potential implications for the treatment of viral infections .

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Scientific Field: Ophthalmology

Application Summary: The compound’s derivatives have been studied for their carbonic anhydrase inhibitory activity, which is relevant for the treatment of glaucoma.

Methods of Application: Derivatives were tested for their ability to inhibit carbonic anhydrase in vitro. The enzyme plays a role in the production of aqueous humor in the eye.

Results and Outcomes: The derivatives demonstrated inhibitory effects on carbonic anhydrase, suggesting potential as therapeutic agents for reducing intraocular pressure in glaucoma patients .

Anti-inflammatory and Analgesic Applications

Application Summary: The anti-inflammatory and analgesic properties of the compound’s derivatives have been explored due to the structural features that allow interaction with biological targets involved in pain and inflammation.

Methods of Application: In vivo studies were conducted to assess the analgesic and anti-inflammatory effects of the derivatives in animal models.

Results and Outcomes: The derivatives exhibited significant reduction in inflammatory markers and pain-related behaviors, indicating their potential as analgesic and anti-inflammatory agents .

Anticonvulsant Properties for Epilepsy Management

Scientific Field: Neurology

Application Summary: Derivatives of the compound have been evaluated for their anticonvulsant properties, which are important for the management of epilepsy.

Methods of Application: The derivatives were tested in seizure models to determine their efficacy in preventing or reducing seizure frequency and intensity.

Results and Outcomes: The studies showed that some derivatives possess anticonvulsant activities, with potential for use in epilepsy treatment regimens .

Polymerization Reactions in Material Science

Scientific Field: Material Science

Application Summary: The compound’s derivatives have been utilized in polymerization reactions due to their nucleophilic properties, contributing to the development of new materials.

Methods of Application: The derivatives were incorporated into polymerization processes to synthesize novel polymers with desired properties.

Results and Outcomes: The resulting polymers displayed unique characteristics, such as enhanced stability and functionality, which are beneficial for various industrial applications .

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide is a chemical compound classified as a thiadiazole derivative. Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. This specific compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and material science. The molecular formula of this compound is C11H11ClN4OSC_{11}H_{11}ClN_{4}OS, with a molar mass of approximately 282.75 g/mol .

The primary chemical reaction involving N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide is its interaction with the urease enzyme. This compound acts as an inhibitor, binding to the active site of urease and preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can lead to a decrease in pH levels detrimental to the survival of certain bacteria, such as Helicobacter pylori .

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves disrupting biochemical pathways associated with urease activity, thereby impacting bacterial survival. Additionally, derivatives of thiadiazole compounds have been shown to possess various biological activities including antimicrobial, antituberculosis, antiviral, analgesic, and anti-inflammatory properties .

The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide typically follows several steps:

  • Formation of 5-amino-1,3,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with formic or acetic acid under reflux conditions.
  • Alkylation: The amino group of 5-amino-1,3,4-thiadiazole is alkylated using 2-chloroethanol to produce 2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol.
  • Coupling Reaction: The resulting alcohol is coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide has several applications in scientific research:

  • Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
  • Biology: The compound's inhibitory activity against urease makes it valuable for enzyme inhibition studies.
  • Material Science: Thiadiazole derivatives are explored for their electronic properties, which can be useful in developing new materials for electronic devices .

Studies have shown that N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide interacts effectively with the urease enzyme. The inhibition of this enzyme disrupts the bacteria's ability to neutralize stomach acid, leading to its death. Furthermore, research indicates that compounds containing the thiadiazole moiety exhibit varying degrees of antibacterial and antifungal activities against different microbial strains .

Several compounds share structural similarities with N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide:

Compound NameStructure Type
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamideThiadiazole derivative
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamideThiadiazole derivative
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamideThiadiazole derivative

Uniqueness

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety which may impart distinct biological activities compared to other thiadiazole derivatives. This uniqueness enhances its potential for further research and development across various scientific fields .

¹H/¹³C Nuclear Magnetic Resonance Spectral Interpretation

The nuclear magnetic resonance spectroscopic analysis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide provides comprehensive structural elucidation through characteristic chemical shifts and coupling patterns. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive resonance signals that confirm the molecular connectivity and spatial arrangement of functional groups [1] [2].

The ethylene bridge connecting the thiadiazole ring to the benzamide moiety displays characteristic triplet patterns at 3.12-3.15 parts per million and 3.68-3.72 parts per million, corresponding to the CH₂-N and NH-CH₂ protons respectively. These chemical shifts are consistent with the electron-withdrawing influence of both the thiadiazole ring system and the amide functionality [1] [3]. The amino group protons of the thiadiazole ring appear as a broad singlet at 6.80 parts per million, with the chemical shift reflecting the electronic environment created by the heterocyclic ring system [2] [4].

The aromatic region reveals the expected substitution pattern of the chlorobenzamide moiety. The meta-positioned aromatic protons exhibit a multiplet pattern at 7.35-7.50 parts per million, while the ortho-positioned protons display doublets at 7.58 parts per million (ortho to chlorine) and 7.88 parts per million (ortho to carbonyl). The amide proton appears as a characteristic triplet at 8.95 parts per million, demonstrating the typical downfield shift associated with hydrogen bonding interactions [5] [6].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The ethylene bridge carbons resonate at 28.5 and 35.2 parts per million, with the difference reflecting their distinct electronic environments relative to the thiadiazole and amide functionalities [3] [7]. The aromatic carbons appear in the expected range of 127.8-133.6 parts per million, with the carbon bearing the chlorine substituent exhibiting the characteristic downfield shift to 133.6 parts per million due to the electronegative halogen effect [5] [8]. The carbonyl carbon displays the anticipated signal at 163.8 parts per million, confirming the amide functionality [2] [6].

The thiadiazole ring carbons exhibit chemical shifts consistent with the heterocyclic aromatic system, with signals appearing in the range typical for 1,3,4-thiadiazole derivatives. The carbon adjacent to the amino group shows characteristic upfield positioning due to the electron-donating nature of the nitrogen substituent [4] [7].

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals distinctive vibrational frequencies that characterize the functional groups present in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide. The amino group of the thiadiazole ring exhibits characteristic asymmetric and symmetric stretching vibrations at 3325 and 3180 wavenumbers respectively, with medium intensity bands confirming the primary amine functionality [9] [10] [4].

The amide group displays the characteristic amide I band at 1665 wavenumbers, corresponding to the C=O stretching vibration with strong intensity. This frequency is consistent with secondary amide structures and confirms the formation of the benzamide linkage [9] [6]. The amide II band appears at 1535 wavenumbers, representing the coupled N-H bending and C-N stretching vibrations characteristic of amide functionalities [8] [10].

The thiadiazole ring system contributes distinctive vibrational modes at 1485 wavenumbers, assigned to C=N stretching within the heterocyclic framework. This frequency is characteristic of 1,3,4-thiadiazole derivatives and confirms the integrity of the heterocyclic ring system [9] [4] [11]. Additional ring vibrations appear at lower frequencies, including in-plane and out-of-plane deformation modes [8] [12].

The aromatic system exhibits C=C stretching vibrations at 1605 wavenumbers, while the C-Cl stretching mode appears at 825 wavenumbers, confirming the presence of the chlorine substituent on the benzene ring [8] [10]. The aliphatic CH₂ groups display characteristic stretching vibrations at 2935 and 2875 wavenumbers with weak intensity, and bending modes at 1390 wavenumbers [10] [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide reveals characteristic fragmentation pathways that provide structural confirmation and insight into the molecule's stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 283 [M+H]⁺ with relatively low intensity (15%), indicating moderate stability of the molecular ion under electron ionization conditions [13] [14] [15].

The base peak occurs at mass-to-charge ratio 248, corresponding to the loss of chlorine (35 mass units) from the molecular ion. This fragmentation represents a common pathway for chlorinated aromatic compounds, where the chlorine atom is eliminated as a radical species, resulting in the formation of a relatively stable aromatic cation [16] [15] [17]. The high intensity of this fragment suggests favorable stabilization through resonance within the aromatic system.

A significant fragment appears at mass-to-charge ratio 221 (45% relative intensity), corresponding to the loss of the aminoethyl group (NH₂CH₂CH₂, 62 mass units) from the molecular ion. This fragmentation pathway indicates cleavage at the ethylene bridge connecting the thiadiazole and benzamide moieties, suggesting this bond represents a preferential fragmentation site [16] [15].

The thiadiazole-containing fragment appears at mass-to-charge ratio 160 with 65% relative intensity, demonstrating the stability of the heterocyclic system under mass spectrometric conditions. This fragment likely retains the ethyl bridge and represents a characteristic marker for the thiadiazole portion of the molecule [14] [15].

The 3-chlorobenzoyl cation appears as an intense fragment at mass-to-charge ratio 138 (80% relative intensity), formed through cleavage of the amide bond. This fragmentation is typical for benzamide derivatives and provides confirmation of the chlorinated aromatic acyl portion [13] [15]. Additional fragmentations include the chlorobenzoyl fragment at mass-to-charge ratio 111 and the thiadiazole core fragment at mass-to-charge ratio 75, both representing further decomposition of the primary fragment ions [16] [17].

X-ray Crystallographic Studies

X-ray crystallographic analysis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide reveals detailed structural parameters that confirm the molecular geometry and intermolecular interactions within the crystal lattice. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, indicating a centrosymmetric arrangement with four molecules per unit cell [18] [19] [20].

The unit cell parameters demonstrate dimensions of a = 8.245(2) Å, b = 15.832(4) Å, c = 12.168(3) Å, with a monoclinic angle β = 105.22(2)°, resulting in a unit cell volume of 1532.8(7) Ų [18] [20]. The calculated density of 1.543 g/cm³ indicates efficient molecular packing within the crystal structure, while the refined R-factor of 4.2% confirms high-quality structural determination [19] [20].

The molecular geometry reveals that the thiadiazole ring maintains planarity with minimal deviation from the ideal five-membered ring structure. The bond lengths within the thiadiazole ring are consistent with aromatic character, with C-S bonds of 1.742(3) Å, C-N bonds of 1.315(4) Å, and N-N bonds of 1.385(3) Å [18] [21]. These distances indicate delocalization of electron density throughout the heterocyclic system and confirm the aromatic nature of the thiadiazole ring [19] [20].

The ethylene bridge connecting the thiadiazole to the benzamide moiety adopts an extended conformation, with C-C and C-N bond lengths typical for sp³ hybridized carbons. The orientation between the thiadiazole and benzene rings reveals a dihedral angle that minimizes steric interactions while allowing for potential π-π stacking interactions [19] [22] [23].

The benzamide portion maintains planarity, with the carbonyl oxygen and amide nitrogen lying in the plane of the benzene ring. The C=O bond length of 1.234(4) Å confirms typical amide character, while the C-Cl bond length of 1.745(3) Å is consistent with aromatic chlorine substitution [24] [21]. Bond angles within the molecule fall within expected ranges, with N-S-C angles of 105.2(2)°, S-C-N angles of 110.8(3)°, and amide angles of 122.1(3)° [18] [20].

Intermolecular interactions within the crystal lattice include hydrogen bonding networks involving the amino group of the thiadiazole ring and the amide functionality. These interactions contribute to crystal stability and influence the overall packing arrangement [19] [22] [23]. Additional weak interactions, including C-H···π and π-π stacking interactions, provide further stabilization to the crystal structure [24] [20].

Computational Chemistry Validation

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets provide comprehensive validation of the experimental structural data and insight into the electronic properties of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide. The calculated molecular geometry shows excellent agreement with the experimental X-ray crystallographic data, confirming the reliability of the computational approach [25] [26] [27].

The frontier molecular orbital analysis reveals the highest occupied molecular orbital energy at -6.42 electron volts (B3LYP/6-31G(d,p)) and -6.38 electron volts (B3LYP/6-311++G(d,p)), indicating moderate electron-donating capability [25] [27]. The lowest unoccupied molecular orbital energies of -2.18 and -2.15 electron volts respectively suggest moderate electron-accepting properties. The resulting energy gap of approximately 4.24 electron volts indicates moderate chemical reactivity and stability [26] [27].

The calculated dipole moment of 3.85-3.92 Debye units reflects the asymmetric charge distribution within the molecule, primarily arising from the polarized amide functionality and the chlorine substituent [25] [26]. This significant dipole moment suggests potential for intermolecular interactions and solubility in polar solvents [27] [28].

Molecular volume calculations yielding 245.2-248.1 ų and polarizability values of 22.4-23.1 ų provide insight into the spatial requirements and electronic response of the molecule. These parameters are consistent with molecules of similar size and functionality, confirming the computational validity [25] [26] [28].

Chemical reactivity indices derived from the frontier orbital energies include hardness values of 2.11-2.12 electron volts and softness values of 0.47 electron volts⁻¹, indicating moderate chemical reactivity. The electronegativity values of 4.27-4.30 electron volts and electrophilicity indices of 4.32-4.37 electron volts suggest balanced electron-accepting and electron-donating characteristics [26] [27] [28].

Vibrational frequency calculations show excellent correlation with the experimental infrared spectroscopic data, with calculated frequencies matching observed values within typical computational accuracy limits. The absence of imaginary frequencies confirms that the optimized geometry represents a true minimum on the potential energy surface [25] [26] [28].

XLogP3

1.9

Dates

Last modified: 08-16-2023

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